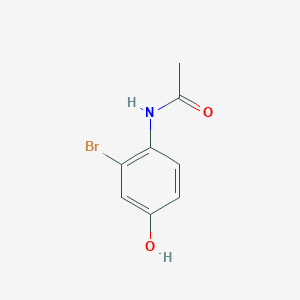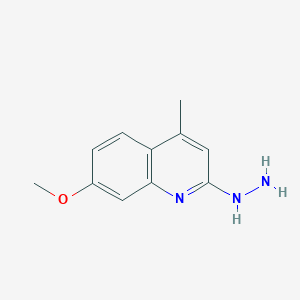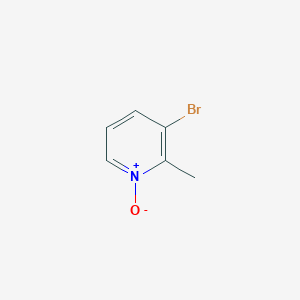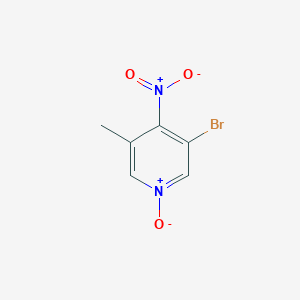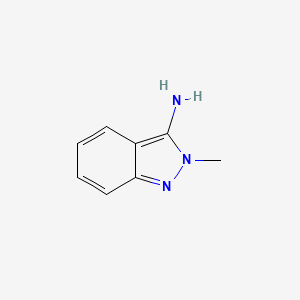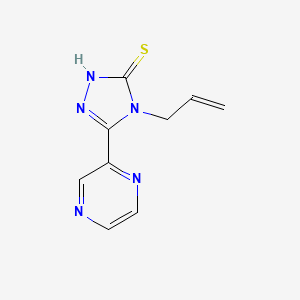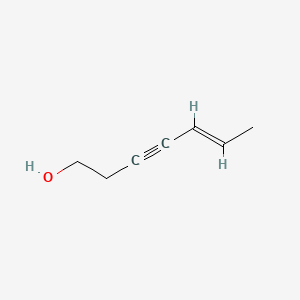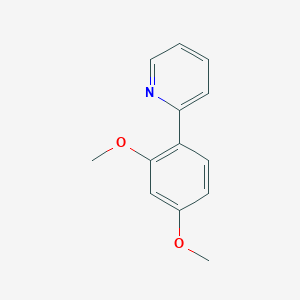
9H-carbazole-4-carbaldehyde
Vue d'ensemble
Description
9H-carbazole-4-carbaldehyde is a derivative of carbazole . Carbazole-based compounds are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability .
Chemical Reactions Analysis
While specific chemical reactions involving 9H-carbazole-4-carbaldehyde were not found, it’s known that carbazole-based compounds undergo various reactions. For instance, carbazole-based dyes containing aldehyde and cyanoacetic acid groups were synthesized through Sonogashira coupling and Knoevenagel reactions .Physical And Chemical Properties Analysis
Carbazole-based compounds are known for their photochemical and thermal stability and good hole-transport ability . Unfortunately, specific physical and chemical properties of 9H-carbazole-4-carbaldehyde were not found.Applications De Recherche Scientifique
Coordination Chemistry and Metal Complexes
- Applications :
- Copper(II) Complexes : Researchers have synthesized copper(II) complexes of 9H-carbazole-4-carbaldehyde-4-phenylthiosemicarbazone. These complexes were characterized using FT-IR and XRD analysis. Thermoanalytical studies compared the thermal stabilities of both ligands and complexes .
- Antibacterial Activity : The same complexes were tested against bacterial strains. They exhibited antibacterial activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) bacteria .
Biological Applications
- Antitumor Activity : Carbazole derivatives, including 9H-carbazole-4-carbaldehyde, have shown selective inhibitory activity against melanoma cells. These compounds hold promise for antitumor therapies .
Other Potential Applications
Orientations Futures
Carbazole and its derivatives have been known for many years as components of optoelectronics and electroactive materials mainly because of their high hole transporting capabilities and strong fluorescence . Therefore, future research might focus on exploring these properties further and finding new applications for these compounds.
Mécanisme D'action
Target of Action
9H-Carbazole-4-carbaldehyde, a derivative of the carbazole scaffold, has been found to exhibit a wide range of biological activities upon modifications . The primary targets of this compound are Histone Deacetylase (HDAC) and enzymes in biological systems . HDACs are key regulators in controlling the acetylation status of histones and are associated with the viability, migration, invasion, proliferation, and apoptosis of malignant tumors .
Mode of Action
The compound interacts with its targets by forming bonds with enzymes in biological systems . Specifically, the donor atoms of nitrogen and sulfur of thiosemicarbazones, a class of organic reagents, form chelating bonds with a wide range of metal ions . In the case of HDAC, the compound acts as an inhibitor, affecting the acetylation status of histones .
Biochemical Pathways
The compound affects several biochemical pathways. One of the most notable is the p53 signaling pathway . The compound enhances the phosphorylation of p53 at Ser15 in cells harboring wild-type p53 . It also enhances the phosphorylation of p38-MAPK and c-Jun N-terminal kinase (JNK), which are key components of the MAPK signaling pathway .
Pharmacokinetics
It’s known that the compound is a solid at room temperature, suggesting that it may have good stability. More research is needed to fully understand its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
The compound has been found to have significant antitumor activity. It inhibits the growth of certain types of cancer cells by increasing cell apoptosis . This is associated with the upregulation of caspase activities . The compound also induces cell senescence through the activation of p53 .
Action Environment
The action of 9H-Carbazole-4-carbaldehyde can be influenced by environmental factors. For instance, the presence of other compounds can affect its efficacy. In one study, the combination of the compound with a BRAF inhibitor significantly enhanced the growth inhibition of melanoma cells . The compound’s action can also be influenced by the presence of certain bacteria. For example, biphenyl-utilizing bacteria have been found to produce hydroxylated 9H-carbazole metabolites .
Propriétés
IUPAC Name |
9H-carbazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO/c15-8-9-4-3-7-12-13(9)10-5-1-2-6-11(10)14-12/h1-8,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTUVEFFAHDGPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC=C3N2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701307494 | |
| Record name | 9H-Carbazole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701307494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
99585-19-0 | |
| Record name | 9H-Carbazole-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99585-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9H-Carbazole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701307494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

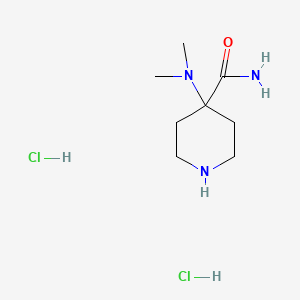

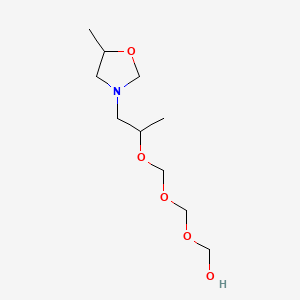
![Acetamide, N-[4-(4-methoxybenzoyl)phenyl]-](/img/structure/B3059314.png)

